[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methanol
Overview
Description
Scientific Research Applications
Antimicrobial Activity
- Compounds derived from pyrazolines, including those related to 1H-pyrazol-3-yl methanol, have demonstrated significant antimicrobial properties. For instance, a study by (Kumar et al., 2012) showed that these compounds exhibited good antimicrobial activity comparable to standard drugs like ciprofloxacin and fluconazole.
Cytotoxicity
- Another area of research involves the cytotoxicity of trifluoromethyl-substituted pyrazolines. A study by (Bonacorso et al., 2016) explored the synthesis of these compounds and found significant cytotoxicity in human leukocytes at high concentrations.
Eco-friendly Synthesis
- The eco-friendly synthesis of methanol directly from carbon dioxide using iron(II) scorpionate catalysts that include pyrazol-1-yl has been demonstrated. This was reported by (Ribeiro et al., 2017) and highlights a sustainable approach to chemical synthesis.
Synthesis and Characterization
- The synthesis and characterization of pyrazole derivatives, including those related to 1H-pyrazol-3-yl methanol, have been extensively studied for their potential applications in pharmaceuticals and agrochemicals. For example, (Vyas et al., 2012) reported the synthesis and characterization of 1-phenyl-3-(propan-2-yl)-1H-pyrazol-5-ol single crystals, emphasizing the importance of these compounds in various industries.
Antifungal and Antibacterial Activities
- N,N,N',N'-tetradentate pyrazoly compounds, which are related to 1H-pyrazol-3-yl methanol, have been synthesized and evaluated for their antifungal and antibacterial activities. A study by (Abrigach et al., 2016) found that these compounds specifically act as antifungal agents and lack antibacterial activity.
properties
IUPAC Name |
[1-(2,2-difluoroethyl)pyrazol-3-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F2N2O/c7-6(8)3-10-2-1-5(4-11)9-10/h1-2,6,11H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPMDCKWPDBCCJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1CO)CC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1260659-08-2 | |
Record name | [1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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